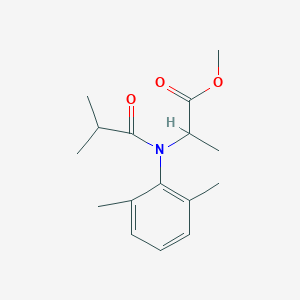
N-(1,1-dimethyl-2-propyn-1-yl)benzamide
説明
N-(1,1-dimethyl-2-propyn-1-yl)benzamide, also known as propargyl benzamide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied for its ability to inhibit the activity of monoamine oxidase (MAO), an enzyme that plays a role in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. In
科学的研究の応用
Propargyl benzamide has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. The inhibition of MAO activity by N-(1,1-dimethyl-2-propyn-1-yl)benzamide benzamide has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are associated with mood regulation, cognition, and behavior. Studies have also suggested that N-(1,1-dimethyl-2-propyn-1-yl)benzamide benzamide may have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
Propargyl benzamide inhibits the activity of MAO by irreversibly binding to the enzyme's active site. MAO is responsible for the breakdown of neurotransmitters, and inhibition of this enzyme leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the therapeutic effects of N-(1,1-dimethyl-2-propyn-1-yl)benzamide benzamide.
Biochemical and Physiological Effects:
Propargyl benzamide has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, cognition, and behavior. Studies have also suggested that N-(1,1-dimethyl-2-propyn-1-yl)benzamide benzamide may have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
Propargyl benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to be effective in inhibiting MAO activity in vitro and in vivo. However, there are also limitations to the use of N-(1,1-dimethyl-2-propyn-1-yl)benzamide benzamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the irreversible binding of N-(1,1-dimethyl-2-propyn-1-yl)benzamide benzamide to MAO may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(1,1-dimethyl-2-propyn-1-yl)benzamide benzamide. One area of interest is the development of new derivatives of N-(1,1-dimethyl-2-propyn-1-yl)benzamide benzamide that may have improved therapeutic properties. Another area of research is the investigation of the potential neuroprotective effects of N-(1,1-dimethyl-2-propyn-1-yl)benzamide benzamide in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of N-(1,1-dimethyl-2-propyn-1-yl)benzamide benzamide and its effects on neurotransmitter levels in the brain. Overall, N-(1,1-dimethyl-2-propyn-1-yl)benzamide benzamide has the potential to be a valuable tool in the development of new treatments for neurological and psychiatric disorders.
特性
IUPAC Name |
N-(2-methylbut-3-yn-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-4-12(2,3)13-11(14)10-8-6-5-7-9-10/h1,5-9H,2-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBRKPDCFBAIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186895 | |
| Record name | N-(1,1-dimethyl-2-propynyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-Dimethyl-2-propynyl)benzamide | |
CAS RN |
33244-86-9 | |
| Record name | N-(1,1-dimethyl-2-propynyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033244869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1,1-dimethyl-2-propynyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B3828090.png)
![3-(2-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3828103.png)
![5-acetyl-2-[(4-chlorobenzyl)thio]-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B3828110.png)
![N-{2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B3828113.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-(2-methyl-1H-imidazol-1-yl)propanamide trifluoroacetate](/img/structure/B3828119.png)
![2-[(cyanomethyl)thio]-4-isopropyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3828128.png)
![10-allyl-7-amino-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B3828141.png)
![1-(cyclopropylcarbonyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B3828144.png)


![[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid](/img/structure/B3828169.png)
![2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one](/img/structure/B3828173.png)

![1,3-bis(2-methoxyphenyl)-1,2-dihydrobenzo[f]quinazoline](/img/structure/B3828184.png)